9-Decen-1-ol

Agrochemicals Pheromone Synthesis Pest Control

Bifunctional C10 alcohol with terminal ω-unsaturation and hydroxyl group—enables orthogonal reactivity: esterification/etherification plus thiol-ene click chemistry, cross-metathesis, and polymerization. Superior to 1-Decanol for block copolymer synthesis; outperforms shorter analogs in lepidopteran pheromone systems with 42% higher trap effectiveness and 57-day field persistence. REACH-compliant musk analog precursor with 23% documented cost reduction. Ideal for polymer chemists, agrochemical formulators, and fragrance manufacturers seeking volatile-profile stability.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 13019-22-2
Cat. No. B078377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decen-1-ol
CAS13019-22-2
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCO
InChIInChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2
InChIKeyQGFSQVPRCWJZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Decen-1-ol (CAS 13019-22-2) Technical Profile and Procurement Essentials


9-Decen-1-ol (CAS 13019-22-2), also known as Rosalva, is a C10 primary fatty alcohol characterized by a terminal hydroxyl group and a terminal ω-unsaturated double bond at the C9 position . This bifunctional architecture (C10H20O, MW 156.27 g/mol) provides orthogonal reactivity: the hydroxyl group enables esterification and etherification, while the terminal vinyl group participates in thiol-ene click chemistry, cross-metathesis, and polymerization . Commercial specifications typically range from 90% to 98% purity (GC), with the compound appearing as a colorless to pale yellow liquid possessing a fresh, dewy, rose-like odor and exhibiting a density of approximately 0.876 g/mL at 25°C and a boiling point range of 234-238°C .

Why 9-Decen-1-ol Cannot Be Substituted with Saturated C10 or Shorter Unsaturated Alcohols


Generic substitution with saturated C10 alcohols like 1-Decanol or shorter unsaturated alcohols like 1-Octen-3-ol fails due to fundamental differences in bifunctional reactivity and application-specific performance. Unlike 1-Decanol, 9-Decen-1-ol retains a terminal double bond at the C9 position, which is essential for thiol-ene click chemistry, cross-metathesis, and radical polymerization—reactions that saturated alcohols cannot undergo . The C9 unsaturation also confers a distinctly different olfactory profile (fresh, dewy, rose-like) compared to the fatty, waxy odor of saturated 1-Decanol, altering fragrance volatility and consumer perception [1]. Shorter-chain unsaturated alcohols like 1-Octen-3-ol lack the C10 chain length required for specific hydrophobic interactions in polymer synthesis and pheromone mimicry .

Quantitative Differentiation: 9-Decen-1-ol vs. Saturated and Unsaturated Analogs


Enhanced Pheromone Trap Efficacy of 9-Decen-1-ol Formulations in Field Trials

In field trials for mating disruption, pheromone matrices formulated with 9-Decen-1-ol demonstrated a 42% increase in trap effectiveness compared to industry-standard pheromone blends lacking this specific ω-unsaturated alcohol . This improvement is attributed to its precise mimicry of natural insect semiochemicals, a function its saturated analog 1-Decanol cannot perform due to the absence of the terminal double bond.

Agrochemicals Pheromone Synthesis Pest Control

Superior Field Persistence of Microencapsulated 9-Decen-1-ol Pheromone Systems

A microencapsulation system containing 12% 9-Decen-1-ol achieved a field persistence of 57 days, which is more than double the industry standard of 28 days for conventional pheromone release systems . This extended release profile is linked to the compound's specific hydrophobicity and volatility characteristics conferred by its C10 chain length and terminal unsaturation.

Controlled Release Pheromone Formulation Agricultural Technology

Cost-Effective Synthesis of Sustainable Musk Analog Precursors Using 9-Decen-1-ol

A synthesis route for a sustainable musk analog precursor based on 9-Decen-1-ol achieved a 23% cost reduction while maintaining full REACH compliance, compared to a previous synthetic route . This economic advantage stems from the compound's orthogonal reactivity, which streamlines the number of synthetic steps required to reach the target molecule.

Fragrance Chemistry Green Synthesis Cost Optimization

Improved Volatility Profile Stability in Fragrance Formulations Compared to Traditional Alcohols

When incorporated as a base note enhancer in luxury perfume formulations, 9-Decen-1-ol improves volatility profile stability by 18% compared to traditional alcohols . This enhanced stability allows for a more controlled and prolonged release of the fragrance, directly influencing consumer perception and product longevity.

Fragrance Formulation Volatility Control Perfumery

Unique Bifunctional Reactivity for Precision Polymer Synthesis vs. Saturated Analogs

9-Decen-1-ol serves as a critical precursor for synthesizing semifluorinated acids required to produce poly(styrene-b-semifluorinated isoprene) block copolymers with -CF2H-terminated side groups . The terminal double bond is essential for this specific polymerization, a reaction pathway entirely unavailable to saturated analogs like 1-Decanol. Saturated alcohols cannot undergo the required thiol-ene or metathesis reactions to create these advanced polymer architectures.

Polymer Chemistry Block Copolymers Thiol-ene Click Chemistry

Higher Purity Grade for Demanding Applications vs. Common Analogs

For applications requiring high-fidelity results, 9-Decen-1-ol is commercially available at a purity grade of ≥98% (GC), which is notably higher than the ≥95% purity commonly specified for its saturated analog 1-Decanol and ≥97% for 1-Octen-3-ol . This higher standard minimizes impurities that could confound sensitive analytical or biological assays.

Chemical Purity Analytical Chemistry Research-Grade Chemicals

Optimal Use Cases for 9-Decen-1-ol Based on Comparative Performance Data


High-Efficacy Agricultural Pheromone Dispensers

Formulators developing mating disruption or monitoring systems for lepidopteran pests should prioritize 9-Decen-1-ol over saturated or shorter-chain alcohols. Field trial data indicates a 42% increase in trap effectiveness and a 57-day field persistence for microencapsulated formulations, significantly outperforming standard 28-day systems . This leads to superior pest control and reduced application frequency.

Synthesis of Advanced Block Copolymers via Click Chemistry

Researchers synthesizing poly(styrene-b-semifluorinated isoprene) block copolymers with -CF2H-terminated side groups must use 9-Decen-1-ol as a precursor. The terminal double bond is essential for the thiol-ene and metathesis reactions that create these specific polymer architectures. Saturated analogs like 1-Decanol are chemically incapable of participating in this pathway .

Cost-Optimized Sustainable Fragrance Ingredient Synthesis

Fragrance manufacturers seeking cost-effective, REACH-compliant routes to musk analogs should employ 9-Decen-1-ol as a key intermediate. A documented industrial case study demonstrated a 23% reduction in synthesis costs compared to previous routes, leveraging the compound's orthogonal reactivity to streamline the synthetic process .

High-Stability Base Notes in Fine Fragrance Formulation

Perfumers formulating luxury or long-lasting fragrances can achieve an 18% improvement in volatility profile stability by using 9-Decen-1-ol as a base note enhancer compared to traditional alcohols . This directly translates to a more consistent and enduring fragrance experience for the consumer, a key differentiator in the fine fragrance market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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